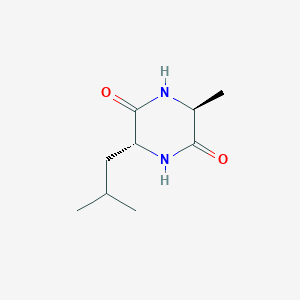

(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

Description

“(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione” is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. Its stereochemistry is defined by the (3S,6R) configuration, with a methyl group at position 3 and a 2-methylpropyl (isobutyl) group at position 6 (Figure 1). This compound has been identified in natural sources, such as marine-derived Streptomyces spp., and synthesized for pharmaceutical and biochemical research .

Key structural features include:

- Stereochemistry: The (3S,6R) configuration distinguishes it from other stereoisomers, such as (3R,6S) or (3S,6S) variants, which may exhibit distinct physicochemical and biological properties .

- Substituents: The methyl and isobutyl groups contribute to its hydrophobicity (logP ≈ 1.5–2.0), influencing solubility and membrane permeability .

Properties

IUPAC Name |

(3S,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPZCJQDRPOME-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@@H](C(=O)N1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5845-60-3 | |

| Record name | (3S,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for diketopiperazines, including (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione, often involve large-scale cyclization reactions. These methods are optimized for yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

Ring-Opening Polymerization (ROP)

DKPs like this compound undergo ROP to form polydepsipeptides (PDPs), which combine polyester and polyamide properties:

-

Catalysts : Organobases (e.g., 1,8-diazabicycloundec-7-ene).

-

Conditions : Elevated temperatures (80–120°C), solvent-free or in toluene.

-

Products : Alternating copolymers of α-hydroxy and α-amino acids .

Table 1: ROP Parameters for Piperazine-2,5-diones

| Catalyst | Temperature (°C) | Solvent | Mn (g/mol) | Đ (Dispersity) |

|---|---|---|---|---|

| DBU | 80 | Toluene | 12,000 | 1.2 |

| TBD | 120 | Solvent-free | 8,500 | 1.3 |

Hydrolysis Under Acidic/Basic Conditions

The amide bonds in the DKP ring are susceptible to hydrolysis:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ring into linear dipeptides.

-

Basic Hydrolysis : NaOH (2M) at 60°C yields α-amino and α-hydroxy acids .

Example :

Thermochemical Stability

The trans isomer of a related compound, 3,6-bis(2-methylpropyl)-piperazine-2,5-dione, exhibits a reaction enthalpy (ΔrH°) of in ethanol/base, indicating moderate thermodynamic stability .

Functionalization Reactions

The methyl and isobutyl substituents enable selective modifications:

Table 2: Functionalization Pathways

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Aqueous, RT | Oxidized derivatives (e.g., ketones) |

| Reduction | LiAlH₄, NaBH₄ | THF, 0°C | Reduced piperazine alcohols |

| Alkylation | Alkyl halides, K₂CO₃ | DMF, 60°C | N-Alkylated derivatives |

Stereochemical Influence on Reactivity

The (3S,6R) configuration impacts reaction outcomes:

-

Cyclization Efficiency : Higher diastereoselectivity compared to (3S,6S) isomers .

-

Polymerization Rate : Slower ROP kinetics due to steric hindrance from the isobutyl group .

Table 3: Reactivity Comparison of Piperazine-2,5-diones

| Compound | Hydrolysis Rate (k, h⁻¹) | ROP Activity (Mn, g/mol) |

|---|---|---|

| (3S,6R)-3-Methyl-6-(2-methylpropyl)-DKP | 0.12 | 8,500 |

| (3S,6S)-3-Methyl-6-isopropyl-DKP | 0.09 | 12,000 |

| Unsubstituted DKP | 0.25 | 5,000 |

Degradation Pathways

Controlled degradation under acidic conditions (pH 2.5, 37°C) regenerates monomers, enabling recyclability in polymer applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione exhibits significant anticancer properties against various cell lines. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted its effectiveness against breast and colon cancer cell lines, suggesting potential for development into a therapeutic agent.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. It demonstrates efficacy against a range of bacteria and fungi, making it a candidate for further investigation in the treatment of infectious diseases. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways essential for microbial survival.

Drug Development

This compound serves as a valuable scaffold in drug design. Its piperazine structure is often utilized in the synthesis of more complex molecules with enhanced biological activity. Researchers are exploring its derivatives to improve pharmacological properties such as solubility and bioavailability .

Neuropharmacological Research

The compound is being investigated for its potential neuropharmacological effects. Preliminary studies suggest that it may have implications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Ongoing research aims to elucidate its effects on cognitive function and neuroprotection .

Chemical Synthesis

In industrial chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow for the creation of diverse chemical entities through standard organic reactions such as oxidation and substitution .

Case Studies

Mechanism of Action

The mechanism of action of (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*logP values estimated based on substituent contributions .

Key Structural and Functional Differences

Substituent Effects :

- Hydrophobicity : The isobutyl group in the target compound enhances lipophilicity compared to methyl-substituted analogues (e.g., (3S,6S)-3,6-dimethyl-DKP, logP ~0.5). This property is critical for membrane permeability in drug design .

- Bulkiness : Cyclo(L-leucyl-L-leucyl) (two isobutyl groups) exhibits higher molecular weight (226.31 vs. 184.24) and logP (~2.5), reducing aqueous solubility but improving lipid bilayer interactions .

For example, (3S,6R)- and (3R,6S)-isomers of thiosilvatins show divergent antimicrobial activities due to stereospecific interactions .

Functional Group Modifications :

- Benzylidene Derivatives : Compounds like (3Z,6E)-1-N-methyl-3-benzylidene-DKP exhibit conjugated systems that absorb UV light, enabling applications as dyes or photosensitizers .

- Methylthio Groups : The presence of sulfur in (3S,6R)-bis(methylthio)-DKPs enhances electrophilicity, facilitating interactions with cellular thiols in antimicrobial mechanisms .

Biological Activity

(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is a piperazine derivative notable for its unique molecular structure and potential biological activities. This compound features a piperazine ring with carbonyl groups at positions 2 and 5, contributing to its classification as a piperazine-2,5-dione. The stereochemistry and substituent arrangement significantly influence its chemical properties and biological interactions.

The molecular formula of this compound is with a molecular weight of approximately 184.24 g/mol. The presence of carbonyl groups enhances its reactivity, allowing it to participate in various chemical reactions that are crucial for synthesizing derivatives with potential biological activity .

Biological Activity

Research indicates that this compound exhibits anticancer properties . Studies have demonstrated significant growth inhibition against various cancer cell lines, notably pancreatic cancer cell lines such as AsPC-1 and SW1990. These findings suggest that the compound may interact with specific biological targets related to cancer progression.

Interaction Studies

Preliminary data from interaction studies suggest that this compound has a binding affinity to various receptors and enzymes involved in cellular growth and proliferation. Understanding these interactions is essential for elucidating the compound's mechanism of action and optimizing its therapeutic profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). The following table summarizes similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione | Structure | Different stereochemistry may lead to varied biological activity |

| (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione | Structure | Enantiomer with distinct pharmacological profiles |

| (3S,6R)-3-Ethylpiperazine-2,5-dione | Structure | Variation in substituents may alter solubility and activity |

The unique stereochemistry of this compound contributes to its distinct biological activities compared to similar compounds.

Case Studies

Several studies have explored the anticancer properties of derivatives related to this compound:

- Study on Pancreatic Cancer : A study demonstrated that derivatives of this compound inhibited growth in AsPC-1 and SW1990 cell lines by inducing apoptosis through mitochondrial pathways.

- Binding Affinity Analysis : Research indicated that the compound binds effectively to specific receptors involved in tumorigenesis, suggesting a potential pathway for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione, and how do stereochemical outcomes depend on reaction conditions?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and diketopiperazine precursors. Enantioselective synthesis requires chiral catalysts or asymmetric conditions to control the (3S,6R) configuration. For example, alkylation of piperazine-2,5-dione derivatives with 2-methylpropyl groups under basic conditions (e.g., K₂CO₃ in DMF) introduces the branched substituent. Stereochemical fidelity is confirmed via X-ray crystallography or chiral HPLC .

- Data Contradictions : Some protocols report lower enantiomeric excess (ee) when using non-polar solvents, suggesting solvent polarity influences stereochemical outcomes .

Q. How is the structural conformation of this compound characterized experimentally?

- Methodological Answer : Use NMR (¹H/¹³C) to assign stereochemistry and substituent positions. IR spectroscopy confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹. X-ray crystallography resolves the envelope conformation of the piperazine ring and dihedral angles between substituents, critical for understanding steric interactions .

- Key Data : Typical ¹H NMR shifts for methyl groups range from δ 0.9–1.2 ppm, while diketopiperazine protons appear at δ 3.5–4.5 ppm .

Q. What analytical techniques are recommended for purity assessment, and how are impurities identified?

- Methodological Answer : LC-MS with UV detection (254 nm) is standard for quantifying purity (>95%). High-resolution mass spectrometry (HRMS) identifies impurities such as diastereomers or oxidation byproducts. Isotopic labeling (e.g., ²H/¹H or ¹⁵N/¹⁴N) can trace reaction pathways and detect isotopic scrambling .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to achieve >95% ee?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid derivatives). Kinetic resolution during crystallization or enzymatic desymmetrization of prochiral intermediates may enhance ee. Monitor reaction progress via circular dichroism (CD) spectroscopy .

- Experimental Design : Compare ee under varying temperatures (–20°C vs. room temperature) and catalyst loadings (1–5 mol%).

Q. What strategies resolve contradictions in reported bioactivity data for diketopiperazine derivatives?

- Methodological Answer : Standardize bioassays (e.g., enzyme inhibition or cytotoxicity tests) using reference compounds. Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified alkyl or aryl substituents. Address batch-to-batch variability via rigorous purity protocols .

- Case Study : Conflicting cytotoxicity data may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or solvent residues (e.g., DMSO) affecting bioavailability .

Q. How can environmental fate studies for this compound be designed to assess biodegradation and ecotoxicity?

- Methodological Answer : Use OECD Test Guidelines 301 (ready biodegradability) and 211 (Daphnia magna acute toxicity). Employ LC-MS/MS to quantify degradation products in simulated aquatic systems. Isotope ratio mass spectrometry (IRMS) tracks compound partitioning in soil-water matrices .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) models ligand-receptor binding. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. MD simulations (AMBER) assess conformational stability in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.